2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound with the molecular formula C7H6BrN3 . It is an off-white solid and has a molecular weight of 212.05 .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridines, the class of compounds to which “2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine” belongs, has been extensively studied . One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using various oxidizers . Another method uses 2-aminopyridines and nitriles as starting compounds .Molecular Structure Analysis
The molecular structure of “2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine” can be represented by the InChI code: 1S/C7H6BrN3/c1-5-3-2-4-6-9-7(8)10-11(5)6/h2-4H,1H3 .Physical And Chemical Properties Analysis
“2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine” is an off-white solid . It has a storage temperature of 0-5°C .Scientific Research Applications
Herbicidal Activity
The compound 2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine has been found to have herbicidal applications. Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine compounds, including similar structures, have shown excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This suggests potential use in controlling unwanted plant growth in agriculture or landscaping (Moran, 2003).
Synthetic Chemistry
In synthetic chemistry, 2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is involved in the synthesis of various heterocyclic compounds. For instance, it's utilized in the synthesis of azolo[a]pyridines, pyrazolo[5,1-c]triazines, 1,3,4-thiadiazoles, and pyridine derivatives. These synthesized compounds play a significant role in pharmaceuticals and materials science due to their structural diversity and biological activities (Potikha, Turelik, & Kovtunenko, 2012).
Pharmaceutical Research
In pharmaceutical research, derivatives of 2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine have been explored for their antioxidant properties. A study on the antioxidant activity of these derivatives suggests their potential in combating oxidative stress-related diseases. The study specifically highlights certain derivatives for their high antioxidant activity and low toxicity, indicating their promise as therapeutic agents (Smolsky, Мakei, Yanchenko, & Роletai, 2022).
Material Chemistry
In material chemistry, 2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine derivatives have been studied for their unique electronic and intermolecular interactional characteristics. These characteristics influence their crystal structures significantly, which is crucial for their application in crystal engineering and pharmaceutical development (Chai et al., 2019).
Antibacterial Applications
Compounds synthesized from 2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine have been screened for their antibacterial activity. Certain derivatives have shown promising results, indicating their potential use in developing new antibacterial agents. The structure and activity of these compounds have been extensively characterized, providing valuable insights for further pharmaceutical development (Singh, Sexana, Kumar, & Kumar, 2010).
properties
IUPAC Name |
2-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-3-2-4-6-9-7(8)10-11(5)6/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRRVZLUGWRABG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=NN12)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724896 |
Source
|
Record name | 2-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
CAS RN |
1313712-39-8 |
Source
|
Record name | 2-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.